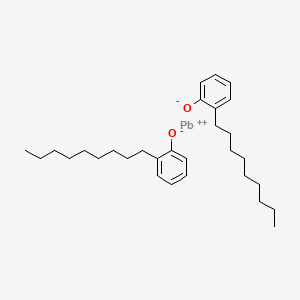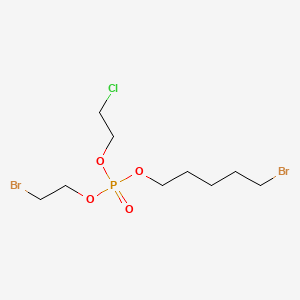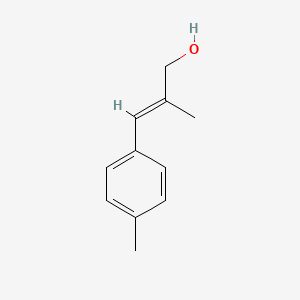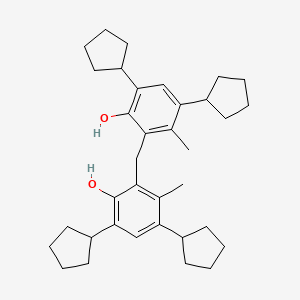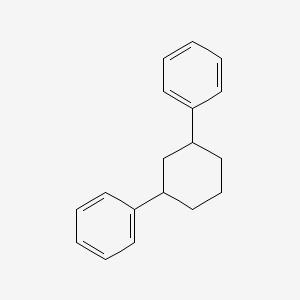
Lead tetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead tetracosanoate can be synthesized through the reaction of tetracosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the tetracosanoic acid with the lead compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C24H47COOH+PbO→Pb(C24H47COO)2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity. The use of lead(II) acetate is preferred in industrial settings due to its higher reactivity and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions: Lead tetracosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and tetracosanoic acid.
Reduction: It can be reduced to lead metal and tetracosanoic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and tetracosanoic acid.
Reduction: Lead metal and tetracosanoic acid.
Substitution: Corresponding metal tetracosanoates and lead salts.
Applications De Recherche Scientifique
Lead tetracosanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Its interactions with biological membranes are studied to understand the effects of heavy metals on cellular structures.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: It is used in the production of lubricants and as an additive in the manufacturing of plastics and rubber to enhance their properties.
Mécanisme D'action
The mechanism of action of lead tetracosanoate involves its interaction with cellular membranes and proteins. The lead ion can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The long-chain fatty acid component allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Lead acetate: Used in similar applications but has different solubility and reactivity properties.
Lead stearate: Another lead salt of a long-chain fatty acid, used in the production of PVC and other plastics.
Lead palmitate: Similar in structure but with a shorter fatty acid chain, affecting its physical properties and applications.
Uniqueness: Lead tetracosanoate is unique due to its long-chain fatty acid component, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes makes it particularly useful in biological and medical research.
Propriétés
Numéro CAS |
93966-38-2 |
|---|---|
Formule moléculaire |
C48H94O4Pb |
Poids moléculaire |
942 g/mol |
Nom IUPAC |
lead(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
Clé InChI |
VSUDDCPQHOVMHO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
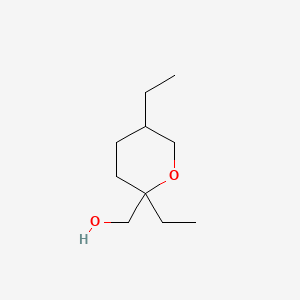

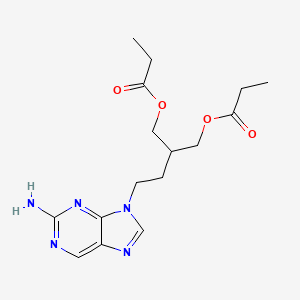
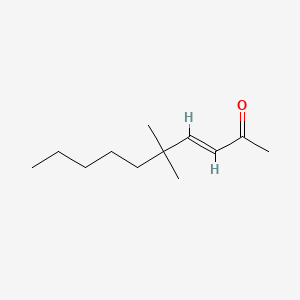
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

